molecular formula C17H13N3O2 B2978364 N-(cyanomethyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide CAS No. 1241251-01-3

N-(cyanomethyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide

Cat. No.: B2978364
CAS No.: 1241251-01-3
M. Wt: 291.31
InChI Key: LFNQBYVXTXOKAP-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide is a synthetic organic compound that belongs to the class of acridine derivatives

Properties

IUPAC Name

N-(cyanomethyl)-2-(9-oxoacridin-10-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-9-10-19-16(21)11-20-14-7-3-1-5-12(14)17(22)13-6-2-4-8-15(13)20/h1-8H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNQBYVXTXOKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acridine derivatives and cyanomethyl reagents.

    Reaction Conditions: The reaction conditions may include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.

    Reaction Steps: The key steps in the synthesis may involve nucleophilic substitution, condensation, and cyclization reactions to form the desired acridine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Intercalating DNA: Inserting itself between DNA base pairs, disrupting DNA replication and transcription.

    Modulating Receptors: Interacting with cell surface receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(cyanomethyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide include other acridine derivatives such as:

    Acriflavine: Known for its antimicrobial properties.

    Proflavine: Used as an antiseptic and in cancer research.

    Amsacrine: An anticancer agent used in chemotherapy.

Uniqueness

This compound is unique due to its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.

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